molecular formula C22H25NO3 B12570978 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate CAS No. 175887-28-2

4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate

Cat. No.: B12570978
CAS No.: 175887-28-2
M. Wt: 351.4 g/mol
InChI Key: HSJJFPMISDRBHY-QGZVFWFLSA-N
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Description

4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate is a chemical compound with the molecular formula C22H25NO3. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an isocyanate group and an octan-2-yloxy substituent on a phenyl ring, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate typically involves the reaction of 4-hydroxyphenyl 4-isocyanobenzoate with (2R)-octan-2-ol. The reaction is carried out under controlled conditions, often using a base catalyst to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, such as amines or alcohols, forming stable covalent bonds. This reactivity is exploited in various applications, including the modification of biomolecules and the development of functional materials. The compound’s effects are mediated through pathways involving covalent modification of target molecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-aminobenzoate
  • 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-nitrobenzoate
  • 4-{[(2R)-Octan-2-yl]oxy}phenyl 4-hydroxybenzoate

Uniqueness

4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate stands out due to its isocyanate functional group, which imparts unique reactivity compared to its analogs. This makes it particularly valuable in applications requiring covalent modification of molecules, such as in the synthesis of advanced materials and biochemical probes.

Properties

CAS No.

175887-28-2

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

[4-[(2R)-octan-2-yl]oxyphenyl] 4-isocyanobenzoate

InChI

InChI=1S/C22H25NO3/c1-4-5-6-7-8-17(2)25-20-13-15-21(16-14-20)26-22(24)18-9-11-19(23-3)12-10-18/h9-17H,4-8H2,1-2H3/t17-/m1/s1

InChI Key

HSJJFPMISDRBHY-QGZVFWFLSA-N

Isomeric SMILES

CCCCCC[C@@H](C)OC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+]#[C-]

Canonical SMILES

CCCCCCC(C)OC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+]#[C-]

Origin of Product

United States

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